![molecular formula C16H24BrN3O2 B7897592 3-[(6-Bromo-pyridin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897592.png)
3-[(6-Bromo-pyridin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-[(6-Bromo-pyridin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H24BrN3O2 and its molecular weight is 370.28 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-[(6-bromo-pyridin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H23BrN2O2 with a molecular weight of 371.28 g/mol. The structure includes a piperidine ring, a bromopyridine moiety, and a tert-butyl ester group, which contribute to its unique pharmacological properties.
The precise mechanism of action for This compound is not fully elucidated; however, it is believed to interact with specific molecular targets through its bromopyridine and piperidine moieties. This interaction may involve binding to enzymes or receptors, leading to modulation of various biological pathways. The bromine atom enhances the compound's reactivity, allowing it to participate in substitution reactions that can modify its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related piperidine derivatives can inhibit the growth of human cancer cells, including HeLa (cervical cancer) and CEM (T-lymphocyte) cells, with IC50 values indicating potency in the micromolar range .
Cell Line | Compound | IC50 (μM) |
---|---|---|
HeLa | Compound A | 41 ± 3 |
CEM | Compound B | 9.6 ± 0.7 |
This suggests that modifications in the structure can lead to enhanced biological activity.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. The presence of the piperidine ring is crucial for interacting with target enzymes involved in metabolic pathways. For example, derivatives of similar compounds have been shown to inhibit key enzymes in cancer metabolism, thus presenting a viable therapeutic strategy .
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various piperidine derivatives, This compound was tested alongside other compounds. The results demonstrated that this compound exhibited a dose-dependent decrease in cell viability across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how brominated pyridine derivatives affect cancer cell apoptosis. The study found that these compounds could induce apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Research indicates that derivatives of this compound can act as inhibitors for various enzymes associated with cancer progression. For instance, compounds similar to 3-[(6-Bromo-pyridin-2-yl)-methyl-amino]-piperidine have been studied for their potential to inhibit quinone reductase activity, which is crucial in cancer metabolism .
- A patent (WO2024020517A1) discusses related compounds as potential inhibitors for specific cancer targets, highlighting their therapeutic relevance .
- Neurological Disorders :
- Antimicrobial Properties :
Synthesis and Development
Synthesis Pathways :
The synthesis of 3-[(6-Bromo-pyridin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves:
- The reaction of 6-bromopyridine derivatives with piperidine carboxylic acids.
- Use of tert-butyl esters to enhance solubility and bioavailability in pharmaceutical formulations.
Case Studies :
- Inhibition of Enzymatic Activity :
- Anticancer Research :
Properties
IUPAC Name |
tert-butyl 3-[(6-bromopyridin-2-yl)-methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-10-6-7-12(11-20)19(4)14-9-5-8-13(17)18-14/h5,8-9,12H,6-7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCNRIPXBZBOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.